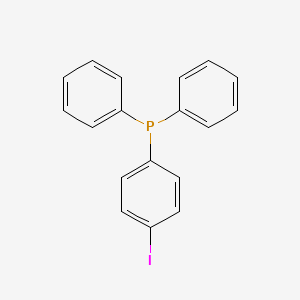

(4-Iodophenyl)diphenylphosphane

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14IP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKWJRXWQBJGQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14IP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodophenyl Diphenylphosphane and Its Derivatives

Direct P-C Coupling Reactions for the Synthesis of (4-Iodophenyl)diphenylphosphane

Direct formation of the P-C bond is a highly efficient method for the synthesis of triarylphosphines like this compound. This approach typically involves the reaction of a phosphorus nucleophile with an aryl electrophile.

Palladium-Catalyzed P-C Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been effectively applied to the formation of P-C bonds. These reactions generally involve the coupling of a phosphine (B1218219) with an aryl halide.

The synthesis of this compound can be achieved through the palladium-catalyzed coupling of diphenylphosphine (B32561) with a 1,4-dihalobenzene, such as 1,4-diiodobenzene. While specific examples for the synthesis of this compound are not extensively detailed in the provided literature, the general principles of such couplings are well-established. For instance, palladium catalysts, often in conjunction with phosphine ligands, facilitate the reaction between an aryl halide and a phosphine. A related study on the synthesis of diarylbenzenes via Suzuki-type reactions using diiodoarenes highlights the feasibility of selective mono-arylation, which is analogous to the desired mono-phosphination. researchgate.net In a typical reaction, a palladium(0) species, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297), undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the phosphine and reductive elimination yields the desired triarylphosphine and regenerates the palladium(0) catalyst.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. For example, a phosphine-free palladium system has been developed for the direct C-arylation of free (N-H)-indoles and pyrroles with iodo- and bromoarenes, demonstrating that under certain conditions, the phosphine reagent itself can act as a ligand for the palladium center. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Diphenylphosphine | 1,4-Diiodobenzene | Pd(0) catalyst | This compound |

| Diphenylphosphine | 4-Bromophenyl iodide | Pd(0) catalyst/ligand | This compound |

This table represents a generalized scheme based on established palladium-catalyzed cross-coupling principles.

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor influencing the reaction's efficiency. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl. This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group. The weaker C-I bond is more susceptible to oxidative addition to the palladium(0) center, which is often the rate-determining step in the catalytic cycle.

This difference in reactivity can be exploited for selective cross-coupling reactions when a molecule contains more than one type of halogen. For instance, in the Hirao P-C coupling of 1-bromo-4-iodobenzene (B50087) with diphenylphosphine oxide, the reaction can be directed to occur selectively at the more reactive C-I bond, yielding (4-bromophenyl)diphenylphosphine (B1581179) oxide. mdpi.com This selectivity is a key advantage in multi-step syntheses, allowing for the sequential functionalization of dihalogenated aromatic rings.

However, the choice of ligand can sometimes influence this reactivity order. While the C-I bond is generally more reactive, specific ligand environments around the palladium center can modulate the energetics of the oxidative addition step for different halogens. acs.org Nevertheless, for most standard palladium-phosphine catalyst systems, the higher reactivity of the C-I bond over the C-Br bond is a reliable principle for synthetic planning.

| Bond | Bond Dissociation Energy (approx. kJ/mol) | General Reactivity in Pd-Catalyzed Coupling |

| C-I | ~220 | Highest |

| C-Br | ~280 | Intermediate |

| C-Cl | ~340 | Lowest |

This table provides a general overview of the relationship between bond energy and reactivity.

Transition-Metal-Free P-Arylation Approaches

While palladium catalysis is a powerful tool, the development of transition-metal-free methods for P-C bond formation is a growing area of interest due to the cost and potential toxicity of transition metals. One such approach involves the reaction of triphenylphosphine (B44618) with aryl bromides in refluxing phenol (B47542) to synthesize aryltriphenylphosphonium bromides. acs.org This method has been shown to tolerate a variety of functional groups and proceeds via a proposed two-step addition-elimination mechanism. acs.org Although this specific example leads to a phosphonium (B103445) salt, it demonstrates the feasibility of forming a P-C bond without a transition metal catalyst. The subsequent reduction of the phosphonium salt could potentially yield the desired tertiary phosphine.

Another metal-free approach utilizes diaryliodonium salts for the arylation of various nucleophiles, including phosphines. acs.org These hypervalent iodine reagents can act as powerful arylating agents under mild conditions. While a direct application for the synthesis of this compound is not explicitly described, the methodology holds promise for the development of transition-metal-free routes to this and other triarylphosphines.

Indirect Synthetic Routes via Phosphine Oxide Precursors

An alternative strategy for the synthesis of this compound involves the initial formation of its corresponding phosphine oxide, (4-iodophenyl)diphenylphosphine oxide, followed by a reduction step. This indirect route can be advantageous as phosphine oxides are often more stable and easier to handle than the corresponding phosphines.

Synthesis of (4-Iodophenyl)diphenylphosphine Oxide

The Hirao reaction is a well-established palladium-catalyzed method for the P-C coupling of H-phosphine oxides with aryl halides. nih.govmdpi.comrsc.org This reaction has been successfully employed for the synthesis of (4-iodophenyl)diphenylphosphine oxide. In a notable example, the microwave-assisted, ligand-free palladium-catalyzed coupling of 1,4-dibromobenzene (B42075) or 4-bromo-iodobenzene with diphenylphosphine oxide provides a practical route to the corresponding (4-bromophenyl)diphenylphosphine oxide. mdpi.comresearchgate.net The higher reactivity of the C-I bond allows for the selective synthesis of the mono-substituted product from 4-bromo-iodobenzene. mdpi.com The resulting bromo-substituted phosphine oxide can then be further functionalized if desired.

The synthesis of (4-iodophenyl)diphenylphosphine oxide can also be envisioned through the coupling of diphenylphosphine oxide with 1,4-diiodobenzene. The higher reactivity of the C-I bond would necessitate careful control of stoichiometry to favor the mono-substituted product.

| Aryl Halide | P-Reagent | Catalyst | Base | Solvent | Product | Yield |

| 4-Bromo-iodobenzene | Diphenylphosphine oxide | Pd(PPh₃)₄ | NEt₃ | Toluene (B28343) | (4-Bromophenyl)diphenylphosphine oxide | - |

| 1-Bromo-2-iodobenzene | Diphenylphosphine oxide | Pd(OAc)₂/dppf | NEt₃ | THF | (2-Bromophenyl)diphenylphosphine oxide | 74% |

| 1,4-Dibromobenzene | Diphenylphosphine oxide | Pd(OAc)₂ | NEt₃ | - (MW) | (4-Bromophenyl)diphenylphosphine oxide | 85% |

Data compiled from a study on Pd-catalyzed Hirao P-C coupling reactions with dihalogenobenzenes. mdpi.com

The resulting (4-iodophenyl)diphenylphosphine oxide can then be reduced to this compound using common reducing agents for phosphine oxides, such as silanes (e.g., trichlorosilane).

Catalytic Applications of 4 Iodophenyl Diphenylphosphane and Its Metal Complexes

Homogeneous Catalysis Mediated by (4-Iodophenyl)diphenylphosphane Ligands

In homogeneous catalysis, this compound serves as a versatile ligand that can coordinate with various transition metals, most notably palladium. The electronic nature of the phosphine (B1218219) can be fine-tuned by the iodo-substituent, which in turn affects the catalytic activity and selectivity of the resulting metal complex.

Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon bonds is fundamental to organic synthesis, and phosphine ligands are pivotal in many of these transformations.

This compound and its parent compound, triphenylphosphine (B44618), are highly effective ligands in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron compound and an organohalide, frequently employs palladium-phosphine catalysts. nih.gov The use of this compound allows for the creation of a catalytic system with specific steric and electronic properties. For instance, in the Suzuki coupling of 4-iodophenol (B32979) with phenylboronic acid, palladium catalysts are effective in aqueous media. researchgate.net The presence of the iodo group on the phosphine ligand itself opens up possibilities for creating more complex, multifunctional catalysts. The ligand can be incorporated into polymeric structures through its iodo-group, leading to highly active and recyclable catalysts for Suzuki-Miyaura reactions. ucl.ac.ukchemrxiv.org

The Negishi coupling, which pairs an organozinc compound with an organohalide, also benefits from phosphine-ligated palladium or nickel catalysts. nih.govnih.gov Diphosphine-nickel complexes, for example, have been shown to effectively catalyze the coupling of a wide range of aryl chlorides with arylzinc chlorides under mild conditions. nih.gov While specific studies on this compound in Negishi couplings are not abundant, the principles governing the role of phosphine ligands are transferable. The ligand's ability to stabilize the low-valent metal center and facilitate the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is crucial.

Similarly, the Kumada coupling, one of the earliest cross-coupling reactions, utilizes Grignard reagents and organohalides, typically with a nickel or palladium catalyst. The phosphine ligand is essential for the stability and activity of the catalyst.

| Reaction Type | Catalyst System | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(0) / Phosphine Ligand | Aryl halides and Arylboronic acids | Dialkylbiaryl phosphine ligands enable coupling of unactivated aryl chlorides and sterically hindered substrates. | nih.gov |

| Suzuki-Miyaura | Polymer-supported Pd-phosphine | 4-bromofluorobenzene and phenylboronic acid | Polymeric catalysts with triphenylphosphine units show high efficiency and can be tuned by comonomer selection. | chemrxiv.org |

| Negishi | "(Diphosphine)Ni" | ArCl and ArZnCl | Strongly donating bis-dialkylphosphine ligands promote coupling under mild conditions via a Ni(0)/Ni(II) cycle. | nih.gov |

| Negishi | Pd(amphos)2Cl2 | 5-bromoindole and benzyl (B1604629) iodide | Effective coupling achieved in DMF, which suppresses side reactions. | nih.gov |

In the realm of asymmetric synthesis, chiral phosphine ligands are indispensable for inducing enantioselectivity. While this compound is achiral itself, it serves as a foundational structure for creating chiral ligands. The iodo-group can act as a point of attachment for chiral auxiliaries.

Asymmetric allylic substitution, particularly the palladium-catalyzed asymmetric allylic alkylation (AAA), is a powerful method for constructing stereogenic centers. uwindsor.canih.gov The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. mdpi.comresearchgate.net The ligand influences the geometry of the π-allyl-palladium intermediate and controls the facial selectivity of the nucleophilic attack. uwindsor.ca

Asymmetric hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, can be catalyzed by metal complexes bearing chiral phosphine ligands. This reaction provides access to valuable chiral phosphine compounds, which are themselves important ligands in asymmetric catalysis.

| Reaction Type | Catalyst System | Substrate/Nucleophile | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Allylic Alkylation | Pd / Chiral Diphosphine | rac-1,3-diphenylallyl acetate (B1210297) / dimethyl malonate | Up to 94% ee | researchgate.net |

| Allylic Alkylation | Pd / Glucosamide-based Ligand | rac-1,3-diphenyl-2-propenyl acetate / dimethyl malonate | Up to 84% ee | mdpi.com |

| Allylic Amination | Pd / (R,R)-DACH-naphthyl Trost Ligand | Vinyl Aziridines | High enantioselectivity | nih.gov |

| Allylic Substitution | Ir / Phosphinooxazolines (PHOX) | Allylic acetates | Excellent enantioselectivity | psu.edu |

Carbon-Heteroatom Bond Forming Reactions (e.g., Hydroformylation, Amination)

The formation of carbon-heteroatom bonds is another area where phosphine-metal complexes excel. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of arylamines from aryl halides. nih.govnih.gov The use of bulky, electron-rich phosphine ligands is often key to achieving high catalytic activity, particularly with less reactive aryl chlorides. nih.gov The reaction of iodoarenes, such as 3-iodopyridine (B74083) and 4-iodotoluene, with primary amines can be achieved with very low catalyst loadings (0.05 mol% Pd) when using appropriate phosphine ligands. nih.gov

Hydroformylation, the addition of a formyl group and a hydrogen atom across a C=C double bond, is a large-scale industrial process that relies on cobalt or rhodium catalysts, often modified with phosphine ligands. google.com The ligand influences both the activity and the regioselectivity (linear vs. branched aldehyde) of the reaction.

Hydrogenation Reactions

In hydrogenation reactions, phosphine ligands are used to modify the properties of metal catalysts, such as those based on rhodium, ruthenium, and iridium. organic-chemistry.orgresearchgate.net These ligands can influence the selectivity and activity of the catalyst. For instance, in the hydrogenation of alkenes, the choice of phosphine ligand can prevent undesired side reactions like isomerization. Photocatalytic methods using phosphines have also emerged for radical hydrogenation, where water can be used as the hydrogen source. nih.gov

Heterogeneous and Polymer-Supported Catalysis

A significant advantage of this compound is its suitability for immobilization on solid supports. The carbon-iodine bond provides a robust anchor point for grafting the phosphine onto polymers, silica, or other materials. This approach combines the high selectivity and mild reaction conditions of homogeneous catalysis with the ease of catalyst separation and recycling characteristic of heterogeneous catalysis.

Polymer-supported triphenylphosphine (PS-TPP) is a well-established reagent and ligand support. nih.govresearchgate.net It can be prepared by the reaction of lithiated diphenylphosphine (B32561) with brominated polystyrene or by polymerizing a monomer containing the triphenylphosphine moiety. nih.gov The iodo-group of this compound offers an alternative and highly efficient route for immobilization, for example, via Sonogashira or Suzuki coupling to a functionalized polymer.

These supported catalysts have been successfully employed in a variety of reactions. For instance, polymer-supported palladium-phosphine complexes are effective in Suzuki-Miyaura couplings and reductive aminations. nih.gov The polymer backbone can create a "solvent-like" microenvironment around the catalytic center, which can enhance reaction rates and selectivity. ucl.ac.ukchemrxiv.org Furthermore, these catalysts can often be recovered by simple filtration and reused multiple times with minimal loss of activity, making them economically and environmentally attractive. rsc.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Polymer-supported triphenylphosphine (PS-TPP) | Wittig Reaction | Enables mono-olefination of symmetrical dialdehydes; catalyst is recyclable. | nih.gov |

| PS-TPP–Pd(OAc)2 | Reductive Amination | Heterogeneous and recyclable catalyst for the amination of aldehydes and ketones. | nih.gov |

| Pd supported on Polyphenylene | Suzuki Coupling | Highly active for challenging substrates; catalyst synthesized in situ during support formation. | ucl.ac.uk |

| Metal complexes on Polystyrene (PS) support | Ring-Opening Polymerization of Lactones | Reusable catalysts for producing metal-free renewable polymers with good molecular weight control. | rsc.org |

Integration of this compound Moieties into Polymer Architectures

The immobilization of homogeneous catalysts onto polymeric supports is a widely adopted strategy to combine the high efficiency and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as facile separation and recyclability. organic-chemistry.orgnih.gov this compound is a valuable precursor for creating such polymer-supported catalysts.

One common approach involves the incorporation of the phosphine moiety into a polymer backbone through polymerization of a functionalized monomer. For instance, a monomer analogous to this compound, such as a triphenylphosphine acrylamide (B121943) (TPPAm), can be synthesized and subsequently copolymerized with other monomers like dimethylacrylamide (DMA). chemrxiv.org This method allows for the creation of linear polymers with a controlled density of phosphine ligands. The resulting polymer can then be complexed with a metal precursor, such as a palladium salt, to generate a catalytically active polymer-supported metal complex. chemrxiv.org

Another strategy is the post-polymerization modification of a pre-formed polymer. A polymer with suitable reactive groups, like bromopolystyrene or Merrifield's resin, can be reacted with a lithiated derivative of a phosphine to anchor the phosphine ligand to the polymer support. nih.gov While this method is effective, direct polymerization of a phosphine-containing monomer often allows for better control over the catalyst loading and distribution within the polymer architecture. chemrxiv.org

The catalytic efficacy of these polymer-supported systems has been demonstrated in various cross-coupling reactions. For example, palladium catalysts supported on polymers containing triphenylphosphine derivatives have shown excellent activity in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org The polymer architecture can significantly influence the catalytic performance by creating a local microenvironment that can enhance reaction rates and protect the catalytic metal center. chemrxiv.orgmdpi.com

Below is a table summarizing the performance of a polymer-supported palladium catalyst (P1) compared to its small molecule analogue in the Suzuki-Miyaura cross-coupling of 4-bromofluorobenzene.

| Catalyst | Reaction Conditions | Yield after 2h (%) | Initial Rate (µM/sec) |

|---|---|---|---|

| P1 (Polymer-supported) | Room Temperature, Ambient Atmosphere | >95 | 85 |

| Pd(PPh3)2Cl2 (Small Molecule) | Room Temperature, Ambient Atmosphere | <10 | <10 |

| P1 (Polymer-supported) | Room Temperature, Inert Atmosphere | >95 | 84 |

| Pd(PPh3)2Cl2 (Small Molecule) | Room Temperature, Inert Atmosphere | ~20 | ~15 |

This table presents data on the Suzuki-Miyaura cross-coupling reaction, highlighting the superior performance of the polymer-supported catalyst P1 over its small molecule counterpart under both ambient and inert conditions.

Catalytic Activity within Confined Nanoreactor Environments

Confining catalytically active species within well-defined nanoscale environments, such as the pores of metal-organic frameworks (MOFs), can lead to significant enhancements in catalytic activity, selectivity, and stability. rsc.orgrsc.org The incorporation of this compound-derived ligands into such nanoreactors offers a promising avenue for developing advanced catalytic materials.

MOFs are crystalline porous materials constructed from metal nodes and organic linkers. Phosphine-containing linkers, which can be designed from precursors like this compound, can be used to build the framework, thereby embedding potential catalytic sites directly into the structure. rsc.orgutexas.edu Alternatively, pre-synthesized metal complexes of this compound can be encapsulated within the pores of a MOF. rsc.org

The confinement within the MOF's microenvironment can influence catalysis in several ways. The defined pore size can impart size and shape selectivity to the catalytic reactions. rsc.org The framework can also stabilize the catalytic metal complexes, preventing their aggregation and deactivation, which often leads to improved catalyst lifetime and recyclability. rsc.org For instance, a rhodium catalyst supported within a MOF demonstrated sustained activity over multiple cycles in the hydrogenation of 1-octene, outperforming its homogeneous counterpart. rsc.org

The rigidity of the MOF scaffold can also impose unusual coordination geometries on the encapsulated metal complexes, potentially leading to unique catalytic properties. utexas.edu Furthermore, the chemical nature of the MOF framework can be tuned to create a specific microenvironment around the catalytic site, for example, by introducing acidic or basic functionalities, which can participate in cooperative catalysis. gatech.edu

The table below illustrates the recyclability of a MOF-supported catalyst compared to its homogeneous equivalent for the hydrogenation of 1-octene.

| Catalyst System | Run | Conversion (%) |

|---|---|---|

| Homogeneous Rh Catalyst | 1 | 100 |

| 2 | 80 | |

| 3 | 60 | |

| 4 | 40 | |

| MOF-supported Rh Catalyst | 1 | 100 |

| 2 | 100 | |

| 3 | 98 | |

| 4 | 95 |

This table demonstrates the enhanced stability and recyclability of a rhodium catalyst when supported within a metal-organic framework for the hydrogenation of 1-octene, in contrast to the decreasing activity of the homogeneous catalyst.

Photocatalysis and Photoinduced Transformations Utilizing this compound Systems

Photocatalysis, which harnesses light energy to drive chemical reactions, is a rapidly growing field with applications in organic synthesis and environmental remediation. nih.govmdpi.com Systems derived from this compound are emerging as relevant components in photoinduced transformations.

A notable application is the photocatalytic arylation of white phosphorus (P₄) and phosphine (PH₃) to produce valuable triarylphosphines and tetraarylphosphonium salts. nih.gov In these reactions, an iridium-based photosensitizer is typically used in conjunction with an aryl iodide, such as a derivative of this compound. Under light irradiation, the excited photocatalyst can facilitate the reaction between the phosphorus source and the aryl iodide. nih.gov The steric and electronic properties of the aryl iodide can influence the product distribution, with more sterically hindered substrates favoring the formation of triarylphosphines. nih.gov

Furthermore, metal complexes of phosphine ligands derived from this compound can themselves exhibit photocatalytic activity. For example, palladium complexes are known to be active photocatalysts for various coupling reactions, such as Suzuki and Sonogashira couplings, under sunlight irradiation. nih.gov A plausible mechanism involves the photoexcitation of the palladium complex, which initiates the catalytic cycle.

The photocatalytic reduction of nitroaromatics to aminoaromatics is another area where such systems could be applied. researchgate.netresearchgate.net While semiconductor materials like TiO₂ are commonly used, the development of molecular photocatalysts based on well-defined metal complexes is an active area of research. The tunability of the ligands, such as those derived from this compound, allows for the fine-tuning of the photophysical and catalytic properties of the resulting metal complexes.

The table below presents the results of the photocatalytic arylation of white phosphorus (P₄) with different aryl iodides.

| Aryl Iodide | Product | Conversion (%) | Selectivity |

|---|---|---|---|

| Iodobenzene | Ph₄P⁺ | High | Good |

| 2-Iodotoluene | (o-tol)₃P | Good | Excellent |

| Methyl 4-iodobenzoate | Ar₃P | Moderate | Good |

This table shows the products and yields for the photocatalytic arylation of white phosphorus (P₄) with various aryl iodides, demonstrating the influence of the aryl iodide's structure on the reaction outcome.

Reactivity and Advanced Organic Transformations Involving the 4 Iodophenyl Diphenylphosphane Moiety

Activation Modes of the Aryl Iodide Moiety in (4-Iodophenyl)diphenylphosphane

The carbon-iodine bond in this compound is a key functional group that can be activated through various pathways, leading to a diverse range of chemical transformations.

Generation and Reactivity of Hypervalent Iodine Species

Hypervalent iodine compounds are characterized by an iodine atom with more than eight electrons in its valence shell. princeton.edu These species are valuable in organic synthesis due to their oxidizing capabilities and reactivity that mirrors some heavy metal reagents but with lower toxicity. princeton.edu The aryl iodide of this compound can be oxidized to form hypervalent iodine(III) species, such as diaryliodonium salts. These salts are generally stable, air and moisture-tolerant compounds. rsc.org

The generation of diaryliodonium salts from aryl iodides can be achieved through various methods, including one-pot syntheses from aryl iodides and boronic acids. These salts serve as potent arylating agents. nih.govnih.gov The reactivity of these hypervalent iodine compounds is rooted in the electrophilic nature of the iodine atom and the excellent leaving group ability of the resulting aryl iodide. princeton.edu

Aryl-Iodine Bond Dissociation Pathways

The dissociation of the aryl-iodine bond in species derived from this compound can proceed through several mechanisms, leading to reactive intermediates. The photolysis of diaryliodonium salts, for instance, can involve either homolytic or heterolytic cleavage of the carbon-iodine bond. researchgate.net

Radical Intermediates: Homolytic cleavage results in the formation of an aryl radical and an aryliodinoyl radical cation. This pathway is often initiated by light. researchgate.net

Anionic and Cationic Intermediates: Heterolytic cleavage can lead to the formation of an aryl cation and an aryl iodide molecule. In the presence of a nucleophile, the reaction typically proceeds via an associative mechanism, forming a T-shaped intermediate. nih.govscripps.edu Subsequent reductive elimination yields the arylated product and iodobenzene. princeton.edu The mechanism of arylation using diaryliodonium salts can occur through a metal-free pathway involving a three-membered ring transition state. nih.gov

Carbon-Carbon Bond Forming Reactions (Non-Catalytic)

The activated aryl iodide moiety of this compound can participate in various non-catalytic carbon-carbon bond-forming reactions.

Formation and Subsequent Arylation with Diaryliodonium Salts

Diaryliodonium salts, synthesized from precursors like this compound, are highly effective reagents for creating carbon-carbon bonds. nih.govnih.gov They act as electrophilic arylating agents for a range of carbon nucleophiles. nih.gov

A key application is the α-arylation of carbonyl compounds. Research has shown that the reaction of enolates with diaryliodonium salts can proceed, although achieving high enantioselectivity in chiral versions of this reaction has been challenging. DFT calculations suggest a preference for a rsc.orgnih.gov rearrangement over a rsc.orgnih.gov rearrangement in the α-arylation of carbonyl compounds. In unsymmetrical diaryliodonium salts, the aryl group with lower electron density and less steric hindrance is preferentially transferred. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Trifluoromethylated acrylamides | Diaryliodonium tetrafluoroborates | Oxindoles | Light (390 nm), Water | Good |

| Enolates | Chiral diaryliodonium salts | Racemic α-arylated carbonyls | - | - |

Table 1: Examples of C-C Bond Forming Reactions with Diaryliodonium Salts nih.gov

Annulation and Cyclization Reactions Utilizing the Iodophenyl Group

The iodophenyl group within diaryliodonium salts derived from this compound can be utilized in annulation and cyclization reactions. For example, diaryliodonium salts have been shown to be effective for the arylation and subsequent cyclization of trifluoromethylated acrylamides under aqueous conditions upon photoirradiation, leading to the formation of oxindoles in good yields. nih.gov This demonstrates the ability of the iodophenyl moiety to facilitate the construction of cyclic structures.

Carbon-Heteroatom Bond Forming Reactions (Non-Catalytic)

Diaryliodonium salts are also extensively used in the formation of carbon-heteroatom bonds without the need for a metal catalyst. nih.gov These reactions involve the transfer of an aryl group from the iodonium (B1229267) salt to a heteroatom nucleophile.

These salts are versatile reagents for the N- and O-arylation of various substrates. ncl.ac.uk For instance, they can react with nucleophiles like phenols and anilines. nih.gov The general mechanism involves the initial formation of an intermediate through ligand exchange, followed by ligand coupling to yield the arylated product and an aryl iodide. rsc.org The chemoselectivity of these reactions with unsymmetrical diaryliodonium salts is a significant area of study, with findings indicating that the more electron-deficient aryl group tends to be transferred. scripps.edu

| Nucleophile | Diaryliodonium Salt | Product | Key Observation |

| Phenols | Aryl(phenyl)iodonium salts | O-arylated phenols | Systematic chemoselectivity study performed |

| Anilines | Aryl(phenyl)iodonium salts | N-arylated anilines | Low chemoselectivity with certain salts |

| N-hydroxybenzotriazinone | Diaryliodonium triflate | N-aryl benzo rsc.orgnih.govnih.gov-triazin-4(1H)-one | Arylation of the hydroxy group followed by nih.govnih.gov-rearrangement |

Table 2: Examples of C-Heteroatom Bond Forming Reactions with Diaryliodonium Salts rsc.orgnih.gov

C-O Bond Formation

The formation of a carbon-oxygen (C-O) bond, specifically creating diaryl ethers, can be achieved from aryl halides through reactions like the Ullmann condensation. This classic reaction involves the use of a copper catalyst to couple an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures and stoichiometric amounts of copper, modern protocols have been developed that use soluble copper catalysts, often in the presence of ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov

The Ullmann ether synthesis proceeds via a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org For electron-rich aryl halides, finding efficient catalyst systems that operate at lower temperatures remains an area of active research. nih.gov The choice of solvent and base is also crucial for the success of these reactions, with polar aprotic solvents like DMF often being employed. researchgate.net

Table 1: Examples of Copper-Catalyzed C-O Bond Formation

| Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Cu | Not specified | High | Not specified | wikipedia.org |

| 4-Bromoanisole | 4-Methoxyphenol | CuI / Ligand | MeCN | 80 | Variable | nih.gov |

| Aryl Iodide | Phenols | CuI / Bu4NBr | DMF | >120 | up to 95% | researchgate.net |

This table presents generalized conditions for Ullmann-type reactions and not specific examples involving this compound, for which detailed C-O coupling data is less commonly published.

C-N Bond Formation (e.g., N-Iodophenylation)

The formation of carbon-nitrogen (C-N) bonds using aryl halides is most prominently achieved through the Buchwald-Hartwig amination. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgrug.nl The reaction facilitates the coupling of aryl halides or pseudohalides with a vast array of primary and secondary amines. wikipedia.orgyoutube.comlibretexts.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with different generations of ligands developed to handle various substrates, including sterically hindered amines and less reactive aryl chlorides. wikipedia.orgrug.nlnih.gov For instance, ligands like XPhos and BrettPhos have shown high efficacy for a broad range of amines. libretexts.orgnih.gov

The versatility of the Buchwald-Hartwig amination allows for the synthesis of complex nitrogen-containing molecules, including those found in pharmaceuticals and materials science. rug.nl The reaction can be applied to a wide variety of aryl and heteroaryl halides, coupling them with amines, amides, and other nitrogen nucleophiles. libretexts.orgnih.gov

Table 2: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Reference(s) |

| Catalyst | Palladium complexes, often with specialized phosphine ligands. | wikipedia.orgrug.nl |

| Reactants | Aryl halides (I, Br, Cl), triflates, and nonaflates with primary or secondary amines. | wikipedia.orglibretexts.orgacs.org |

| Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). | youtube.com |

| Solvents | Typically non-polar aprotic solvents such as toluene (B28343) or 1,4-dioxane. | nih.gov |

| Advantages | Wide substrate scope, high functional group tolerance, and generally high yields. | wikipedia.orgrug.nl |

C-S Bond Formation

The synthesis of aryl thioethers through carbon-sulfur (C-S) bond formation is another important transformation for aryl halides. acsgcipr.org Palladium-catalyzed cross-coupling reactions are a common and effective method for achieving this. nih.govrsc.org These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. acsgcipr.orgresearchgate.net

Similar to C-N coupling, the development of specialized phosphine ligands has significantly advanced the field of C-S bond formation. For example, catalyst systems that are effective for Buchwald-Hartwig amination can often be adapted for thioetherification. nih.gov Research has shown that ligands combining chelating properties with steric bulk can effectively catalyze the coupling of aryl chlorides with thiols at low catalyst loadings. nih.gov The reaction is tolerant of a range of functional groups on both the aryl halide and the thiol. nih.govresearchgate.net

Table 3: Conditions for Palladium-Catalyzed C-S Coupling

| Aryl Halide Type | Thiol Type | Catalyst/Ligand Example | Base | Key Features | Reference |

| Chloroarenes | Alkanethiols | Pd(OAc)2 / CyPFtBu | Not specified | Effective for electron-rich and sterically hindered substrates. | nih.gov |

| 2-Iodo-4-(phenylchalcogenyl)-1-butenes | Not applicable | Pd(PPh3)4 | Not specified | Proceeds under mild conditions, often without additional phosphine ligands. | nih.gov |

| Aryl Halides | Thiols | Palladium catalysts | Various | A general method for forming thioethers. | acsgcipr.org |

Traceless Staudinger Ligation and Related Bioconjugation Strategies with Functionalized Phosphanes

The Staudinger reaction, the reaction of a phosphine with an azide (B81097) to form an iminophosphorane, has been ingeniously adapted for bioconjugation in the form of the Staudinger ligation. wikipedia.org A particularly powerful variant is the "traceless" Staudinger ligation, which allows for the formation of a stable amide bond between two molecules without leaving any atoms from the phosphine reagent in the final product. wikipedia.orgraineslab.com

This strategy involves a specifically designed phosphine, often a phosphinothiol or a phosphino-ester, which reacts with an azide to form an initial iminophosphorane. raineslab.comnih.gov This intermediate then undergoes an intramolecular cyclization and rearrangement, ultimately leading to the formation of an amide bond and the release of a phosphine oxide byproduct. raineslab.comnih.gov The rate-determining step is typically the initial reaction between the phosphine and the azide. raineslab.comnih.gov

The traceless Staudinger ligation is a key tool in bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov It has been widely used for the chemical synthesis of proteins, peptide labeling, and the modification of biomolecules on cell surfaces. raineslab.comnih.govmdpi.com The phosphine component can be functionalized, for example, by incorporating it into derivatives of this compound, which can then be used to attach reporter groups like fluorophores or other tags to biological targets. wikipedia.orgthieme-connect.de

Table 4: Overview of Traceless Staudinger Ligation

| Feature | Description | Reference(s) |

| Reactants | An azide-containing molecule and a specifically engineered phosphine (e.g., phosphinothioester). | raineslab.comnih.gov |

| Key Intermediate | Iminophosphorane, which rearranges to form the amide bond. | wikipedia.orgraineslab.com |

| Product | A stable amide bond linking the two molecules, with the phosphine component eliminated as a phosphine oxide. | wikipedia.orgraineslab.com |

| Applications | Peptide and protein synthesis, bioconjugation, cell surface labeling, and materials science. | raineslab.comnih.govmdpi.comnih.gov |

| Advantages | Forms a native amide bond, highly chemoselective, and occurs under biocompatible conditions. | raineslab.comnih.gov |

Functionalization Strategies and Derivatization of 4 Iodophenyl Diphenylphosphane

Modification at the Phosphorus Center

The phosphorus atom in (4-Iodophenyl)diphenylphosphane, with its lone pair of electrons, is a primary site for chemical modification. Common transformations include oxidation to the corresponding phosphine (B1218219) oxide and quaternization to form phosphonium (B103445) salts, each opening pathways to new classes of compounds and applications.

Oxidation to Phosphine Oxides and Subsequent Transformations

The trivalent phosphorus center of this compound is readily oxidized to the pentavalent state, forming (4-iodophenyl)diphenylphosphine oxide. Current time information in Bangalore, IN.medium.com This transformation is typically achieved using common oxidizing agents. The resulting phosphine oxide is a stable, crystalline solid.

The oxidation reaction fundamentally changes the electronic properties and coordination ability of the phosphorus center. The P=O bond is highly polar and imparts different reactivity to the molecule compared to the parent phosphine. While the phosphine is a soft donor, the phosphine oxide is a hard donor, preferring to coordinate to hard metal centers.

Table 1: Common Reagents for the Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

| Hydrogen Peroxide (H₂O₂) | Acetic acid or other solvents, room temp. | (4-Iodophenyl)diphenylphosphine oxide |

| Dioxygen (O₂) | Air, often spontaneous in solution | (4-Iodophenyl)diphenylphosphine oxide |

| Potassium Permanganate (KMnO₄) | Acetone/water, controlled temperature | (4-Iodophenyl)diphenylphosphine oxide |

| Nitric Acid (HNO₃) | Controlled conditions | (4-Iodophenyl)diphenylphosphine oxide |

Subsequent transformations of the resulting (4-iodophenyl)diphenylphosphine oxide can occur. For instance, similar to other arylphosphine oxides, it can be reduced back to the parent phosphine using reducing agents like silanes. More synthetically useful is the conversion to other phosphorus (V) species. For example, treatment with thionyl chloride can convert the phosphine oxide to the corresponding chlorodiphenylphosphine (B86185) derivative, although this can be challenging in the presence of the iodo-substituent. wikipedia.org

Formation of Phosphonium Salts and Applications in Wittig-Horner Chemistry

The nucleophilic phosphorus atom of this compound readily reacts with alkyl halides in a classic SN2 reaction to yield quaternary phosphonium salts. wikipedia.orglibretexts.org This quaternization converts the neutral phosphine into a positively charged phosphonium cation, with the halide acting as the counter-anion. The reaction rate depends on the nature of the alkyl halide, with reactivity following the order I > Br > Cl. wikipedia.org

These phosphonium salts are crucial precursors for the Wittig reaction, a cornerstone of alkene synthesis. wikipedia.orgnih.gov Treatment of the phosphonium salt with a strong base deprotonates the carbon adjacent to the phosphorus, generating a highly nucleophilic phosphorus ylide (or phosphorane). This ylide then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide as a byproduct. nih.gov The reaction is renowned for its reliability in forming a carbon-carbon double bond at a specific location.

A variation, the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction, utilizes phosphonate (B1237965) esters rather than phosphonium salts. organicchemistrytutor.comrsc.org While not directly starting from this compound, derivatives can be envisioned. The HWE reaction typically employs phosphonate carbanions, which are more reactive than the corresponding ylides and often favor the formation of (E)-alkenes. organicchemistrytutor.com The water-soluble phosphate (B84403) byproducts from HWE reactions are also more easily separated from the desired alkene product. organicchemistrytutor.com

Table 2: Synthesis of Alkenes via Wittig Reaction of this compound Derivatives

| Alkyl Halide (R-X) | Base | Carbonyl Compound | Resulting Alkene |

| Methyl Iodide (CH₃I) | n-Butyllithium | Benzaldehyde | 4-(1-Styryl)iodobenzene |

| Benzyl (B1604629) Bromide (BnBr) | Sodium Hydride | Acetone | 1-Iodo-4-(2-methyl-3-phenylprop-1-en-1-yl)benzene |

| Ethyl Bromoacetate | Potassium t-butoxide | Cyclohexanone | Ethyl 2-(cyclohexylidene)acetate (and 4-iodophenyl-diphenylphosphine) |

Note: The table provides illustrative examples of how phosphonium salts derived from this compound could be used in subsequent Wittig reactions.

Modification of the Iodophenyl Moiety

The iodophenyl ring of the molecule provides a second, distinct site for functionalization. The carbon-iodine bond is a versatile handle for a variety of transformations, particularly for metal-catalyzed cross-coupling reactions.

Regioselective Substitution Reactions on the Aromatic Ring

Further substitution on the iodophenyl ring via electrophilic aromatic substitution is governed by the directing effects of the existing substituents: the iodine atom and the diphenylphosphino group.

Iodine: As a halogen, iodine is a weakly deactivating group but acts as an ortho, para-director. organicchemistrytutor.comcognitoedu.org This is due to the interplay between its electron-withdrawing inductive effect (deactivating) and the ability of its lone pairs to donate into the aromatic ring via resonance (directing to the ortho and para positions). youtube.com

Diphenylphosphino Group (-PPh₂): The directing effect of the phosphino (B1201336) group is more complex. The phosphorus atom is less electronegative than nitrogen or oxygen but can be oxidized or coordinated, altering its electronic influence. Generally, phosphorus-containing groups like phosphonium salts or phosphine oxides are deactivating and meta-directing. The neutral phosphine group is also typically considered deactivating.

Given that the iodine atom is at position 4, the ortho positions are 3 and 5, and the meta position is 2 and 6 relative to the phosphino group. The directing effects can be summarized as follows:

The iodine atom directs incoming electrophiles to positions 2, 3, 5, and 6 (all positions are ortho or meta to iodine). However, as an ortho, para-director relative to itself, it activates the positions adjacent to it (positions 3 and 5).

The diphenylphosphino group, being meta-directing, would also direct incoming electrophiles to positions 3 and 5.

Therefore, there is a reinforcing effect, and electrophilic substitution on this compound is expected to occur regioselectively at the positions ortho to the iodine atom and meta to the diphenylphosphino group (positions 3 and 5).

Conversion of the Iodide Group into Other Functional Groups (e.g., Boronic Acids, Amines)

The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing the iodide to be replaced with a wide variety of other functional groups with high efficiency.

Conversion to Boronic Acids/Esters: The Miyaura borylation reaction is a powerful method for converting aryl halides into aryl boronic acids or their esters. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of the aryl iodide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.org The resulting (4-(diphenylphosphino)phenyl)boronic acid pinacol (B44631) ester is a versatile intermediate, ready for subsequent Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. libretexts.orgrsc.org

Conversion to Amines: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgrug.nl This palladium-catalyzed reaction has become a central tool for synthesizing aryl amines. By reacting this compound with an amine in the presence of a suitable palladium catalyst, ligand, and a strong base, the iodo group can be substituted to yield a new aminophenylphosphine derivative. youtube.com This opens access to a vast library of P,N-ligands.

Table 3: Typical Conditions for C-I Bond Functionalization

| Transformation | Reagent(s) | Catalyst/Ligand | Base | Solvent |

| Miyaura Borylation | Bis(pinacolato)diboron | PdCl₂(dppf) or Pd₂(dba)₃/XPhos | Potassium Acetate (B1210297) (KOAc) | Dioxane, Toluene (B28343) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd(OAc)₂/BINAP or Pd₂(dba)₃/XPhos | Sodium t-butoxide (NaOtBu) | Toluene, THF |

Development of Hybrid Ligand Systems

This compound is an ideal scaffold for the synthesis of hybrid ligands, which are polydentate ligands containing two or more different types of donor atoms (e.g., P,N or P,O). rsc.orgnih.gov Such ligands are of immense interest in coordination chemistry and catalysis because the different electronic properties of the donor atoms can lead to unique reactivity and selectivity in metal complexes.

The synthetic strategy leverages the reactivity of the C-I bond. Using the cross-coupling reactions described previously (Section 6.2.2), the iodo-functional handle can be used to "click" the phosphine moiety onto another molecule containing a second, different donor site.

For example:

P,N-Hybrid Ligands: A Suzuki coupling between (4-(diphenylphosphino)phenyl)boronic acid ester and a halogenated nitrogen-containing heterocycle (like 2-bromopyridine (B144113) or a bromo-substituted pyrazole) can generate a ligand with both a soft phosphine donor and a hard nitrogen donor. ub.edu

P,O-Hybrid Ligands: Similarly, a Buchwald-Hartwig C-O coupling reaction with a phenol (B47542) could introduce an oxygen-based donor group.

The modular nature of this approach allows for the systematic tuning of the hybrid ligand's properties—such as the bite angle, steric bulk, and electronic profile—by varying the nature of the spacer and the secondary donor group introduced via the cross-coupling step.

Theoretical and Computational Investigations of 4 Iodophenyl Diphenylphosphane

Quantum Mechanical Studies

Quantum mechanics forms the bedrock of modern computational chemistry, providing the theoretical framework to calculate the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a widely used computational method that has proven to be a versatile tool for investigating the properties of various chemical compounds. nih.gov This approach is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic data.

Table 1: Selected Optimized Geometric Parameters of a Phenyl-Substituted Compound (Illustrative Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl) | 1.39 | ||

| C-H | 1.08 | ||

| C-P | 1.83 | ||

| C-P-C | 103.5 | ||

| Phenyl Ring Torsion |

Note: This table provides illustrative data for a generic phenyl-substituted phosphane and is not specific to (4-Iodophenyl)diphenylphosphane. Actual values would be obtained from specific DFT calculations on the target molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. wikipedia.org It provides a localized, "chemist-friendly" picture of the electron density distribution in terms of atomic orbitals, lone pairs, and bond orbitals. NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, which is a key aspect of intramolecular interactions like hyperconjugation and resonance. youtube.com

For this compound, NBO analysis can elucidate:

The hybridization of the phosphorus, carbon, and iodine atoms.

The nature of the P-C and C-I bonds.

The extent of π-electron delocalization across the phenyl rings.

The stabilizing effects of intramolecular donor-acceptor interactions. For example, the interaction between the lone pair electrons on the phosphorus atom and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds can be quantified. These interactions are crucial for understanding the molecule's stability and reactivity. researchgate.net

Table 2: Illustrative NBO Analysis Data for a Phenyl-Substituted Phosphane

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (P) | σ* (C-C) | 1.5 |

| π (C=C) | π* (C=C) | 20.3 |

| σ (C-H) | σ* (P-C) | 0.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, σ and π represent sigma and pi bonds, and σ* and π* represent the corresponding antibonding orbitals.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can predict its susceptibility to electrophilic or nucleophilic attack and its potential to participate in various chemical reactions. The spatial distribution of the HOMO and LUMO can identify the specific atoms or regions of the molecule that are most likely to be involved in these reactions.

Table 3: Frontier Molecular Orbital Energies (Illustrative Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are example energy values and would need to be calculated specifically for this compound.

Density Functional Theory (DFT) Calculations

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific atomic motions within the molecule can be achieved. nih.gov

Similarly, electronic transitions can be calculated to predict the absorption bands in UV-Visible spectra. This allows for an understanding of the electronic excitations that occur when the molecule interacts with light. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, aiding in the interpretation of experimental NMR data and the structural elucidation of the molecule. The accurate prediction of these spectroscopic properties provides a powerful synergy between theoretical calculations and experimental observations, leading to a more complete understanding of the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (e.g., 31P NMR)

The prediction of NMR chemical shifts through computational methods is a powerful tool for the structural elucidation of organophosphorus compounds. For this compound, the 31P NMR chemical shift is a key characteristic. Theoretical calculations, primarily using Density Functional Theory (DFT), can provide valuable insights into the electronic environment of the phosphorus nucleus.

The standard computational approach involves geometry optimization of the molecule followed by the calculation of NMR shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The chemical shift (δ) is then determined by referencing the calculated absolute shielding (σ) of the target molecule to the shielding of a standard reference compound, such as 85% phosphoric acid or phosphine (B1218219) (PH₃), calculated at the same level of theory.

δcalc = σref - σcalc

The choice of DFT functional and basis set is crucial for accuracy. Functionals like B3LYP, PBE0, and M06 are commonly employed, often with Pople-style (e.g., 6-311+G(d,p)) or Dunning-style basis sets. Solvation effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions.

For para-substituted triphenylphosphines, the electronic nature of the substituent significantly influences the 31P chemical shift. The iodine atom in the para position of one phenyl ring in this compound is expected to have a distinct electronic effect compared to an unsubstituted triphenylphosphine (B44618). While iodine is an electron-withdrawing group via induction, it can also participate in π-donation. Computational models can dissect these competing effects to rationalize the observed or predicted chemical shift.

Table 1: Illustrative Calculated 31P NMR Chemical Shifts and Shielding Tensors for this compound

| Computational Method | Basis Set | Solvent Model | Calculated Absolute Shielding (σ) (ppm) | Calculated Chemical Shift (δ) (ppm) |

| GIAO-B3LYP | 6-311+G(d,p) | None (Gas Phase) | Data not available | Data not available |

| GIAO-PBE0 | cc-pVTZ | None (Gas Phase) | Data not available | Data not available |

| GIAO-B3LYP | 6-311+G(d,p) | PCM (Chloroform) | Data not available | Data not available |

Note: This table is a template. Specific calculated values for this compound are not available in the surveyed literature.

Vibrational Spectroscopy (IR, Raman) Analysis and Assignment

Theoretical vibrational analysis provides a detailed assignment of infrared (IR) and Raman spectral bands to specific molecular motions. DFT calculations are the standard method for obtaining harmonic vibrational frequencies. Following geometry optimization, a frequency calculation is performed, which yields the vibrational modes and their corresponding intensities.

For a molecule like this compound, with C₁ symmetry, all 123 vibrational modes are formally IR and Raman active. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors in the computational method.

Key vibrational modes for this compound would include:

P-C stretching modes: Vibrations associated with the phosphorus-carbon bonds.

Phenyl ring modes: Including C-H stretching, C-C stretching, and ring deformation modes.

C-I stretching mode: The vibration of the carbon-iodine bond, which is expected at a characteristic low frequency.

Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes, describing the contribution of each internal coordinate to a given normal mode.

Table 2: Illustrative Calculated and Assigned Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment (PED) |

| Data not available | Data not available | Data not available | Phenyl C-H stretch |

| Data not available | Data not available | Data not available | Phenyl ring C-C stretch |

| Data not available | Data not available | Data not available | P-C stretch |

| Data not available | Data not available | Data not available | C-I stretch |

Note: This table is a template. Specific calculated vibrational frequencies and assignments for this compound are not available in the surveyed literature.

UV-Vis Spectroscopy and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations provide information about the energies of electronic transitions, their corresponding wavelengths (λmax), and their oscillator strengths (f), which relate to the intensity of the absorption bands.

The calculations typically focus on transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other low-energy frontier molecular orbitals. Analysis of the molecular orbitals involved in these transitions can characterize them as π→π, n→π, or charge-transfer excitations. The presence of the iodine atom and the diphenylphosphino group will influence the energies and characters of these frontier orbitals. The lone pair on the phosphorus atom and the π-systems of the phenyl rings are expected to be key contributors to the HOMO, while the LUMO is likely a π* orbital of the aromatic system.

Table 3: Illustrative Predicted Electronic Transitions for this compound via TD-DFT

| Transition | Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

| S₀ → S₃ | Data not available | Data not available | HOMO → LUMO+1 |

Note: This table is a template. Specific calculated UV-Vis data for this compound is not available in the surveyed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the detailed mechanisms of reactions involving phosphine ligands like this compound, particularly in catalysis.

Transition State Characterization and Activation Energy Calculations

DFT calculations can be used to map the potential energy surface of a chemical reaction. A key objective is to locate and characterize the transition state (TS) structures connecting reactants and products. A transition state is a first-order saddle point on the potential energy surface, confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the geometries of the reactants, transition state, and products are optimized, the activation energy (Eₐ) can be calculated as the energy difference between the transition state and the reactants.

Eₐ = ETS - EReactants

This provides a quantitative measure of the kinetic barrier of a reaction step. For reactions involving this compound, such as in a Suzuki-Miyaura or Buchwald-Hartwig coupling, computational studies could determine the activation energies for key steps like oxidative addition and reductive elimination. The electronic properties conferred by the iodo-substituent would be expected to modulate these energy barriers compared to unsubstituted triphenylphosphine.

Catalyst-Substrate Interactions and Proposed Reaction Pathways

Beyond identifying individual transition states, computational modeling can elucidate the entire reaction pathway and explore the nature of interactions between a catalyst and its substrates. For a palladium-catalyzed cross-coupling reaction where this compound acts as a ligand, DFT could be used to model the structure of the active catalytic species, for instance, a Pd(0)L₂ complex (where L = this compound).

The interaction energy between the catalyst and substrates can be calculated and decomposed into components such as electrostatic, Pauli repulsion, and orbital interaction terms using energy decomposition analysis (EDA). This provides insight into the nature of the bonding and the role of the ligand in the catalytic cycle. By comparing the energetics of different possible pathways (e.g., different orders of substrate binding), computational studies can predict the most likely reaction mechanism. The steric and electronic properties of the this compound ligand, influenced by the bulky diphenylphosphino group and the polarizable iodine atom, would be critical in determining the catalyst's reactivity and selectivity, all of which can be quantitatively assessed through modeling.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

The primary academic contribution of (4-Iodophenyl)diphenylphosphane lies in its role as a versatile building block for the synthesis of more elaborate phosphine (B1218219) ligands. The presence of the iodo-substituent allows for further functionalization through various cross-coupling reactions, enabling the creation of a diverse library of ligands with tailored steric and electronic properties. This is a crucial area of research as the design of phosphine ligands is key to advancing homogeneous catalysis. mdpi.com

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions . It has been instrumental in both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . In the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds, this compound can act as a ligand precursor or be the subject of the coupling itself. elsevierpure.comrsc.orgresearchgate.netmdpi.com For instance, the iodine atom can be substituted with various aryl or vinyl groups via a Suzuki coupling, leading to the formation of triarylphosphines with extended conjugation or specific steric bulk.

Similarly, in the Buchwald-Hartwig amination , a powerful method for constructing carbon-nitrogen bonds, ligands derived from this compound have shown considerable utility. researchgate.netnih.govnih.gov The development of sterically demanding and electron-rich phosphine ligands is a key factor in the success of these reactions, and this compound provides a convenient starting point for creating such ligands.

Furthermore, research has demonstrated the use of this compound in the synthesis of various transition metal complexes. rsc.orgnih.gov The phosphorus atom readily coordinates to metals like palladium, rhodium, and cobalt, forming stable complexes that can be employed as catalysts or studied for their fundamental coordination chemistry.

The general synthetic routes to phosphines, including those applicable to this compound, often involve the reaction of organometallic reagents with halophosphines or the hydrophosphination of alkenes. nih.govorganic-chemistry.org The synthesis of this compound itself can be achieved through methods like the reaction of a corresponding Grignard reagent with chlorodiphenylphosphine (B86185).

Emerging Research Avenues and Untapped Potential for this compound

While well-established in certain areas, this compound holds considerable untapped potential in several emerging research fields.

One promising avenue is its use in the development of multifunctional or "smart" ligands . By leveraging the reactive iodo-group, researchers can introduce additional functionalities, such as other donor atoms (N, O, S), to create hemilabile or pincer-type ligands. These ligands can exhibit dynamic coordination behavior, potentially leading to catalysts with enhanced activity, selectivity, and stability.

The incorporation of this compound into supramolecular structures and materials is another area of growing interest. The rigid phenyl-iodide backbone makes it an attractive component for building metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers. The phosphine moiety can act as a coordination site for metal nodes, while the iodo-group can be used for post-synthetic modification, allowing for the fine-tuning of the material's properties for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

Furthermore, the application of this compound in the synthesis of biologically active molecules and radiopharmaceuticals is an underexplored domain. The phosphine group is known to have interactions with biological systems, and the iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for imaging or therapeutic purposes. This dual functionality could lead to the development of novel targeted diagnostic and therapeutic agents.

The potential for this compound in photocatalysis and materials science is also beginning to be recognized. The combination of a heavy atom (iodine) and a phosphine group could lead to interesting photophysical properties, such as enhanced intersystem crossing, which is beneficial in photosensitizers. Its derivatives could be explored as components in organic light-emitting diodes (OLEDs) or as photosensitizers in organic synthesis.

Challenges and Future Opportunities in Synthetic and Catalytic Applications

Despite its utility, the broader application of this compound faces several challenges that also present opportunities for future research.

A primary challenge in working with this compound, as with many phosphines, is its sensitivity to oxidation . researchgate.net The phosphorus(III) center is readily oxidized to the corresponding phosphine oxide, which is generally catalytically inactive. This necessitates the use of inert atmosphere techniques during synthesis, handling, and reactions, which can be cumbersome and costly. researchgate.net Developing air-stable precursors or in-situ generation methods for catalysts derived from this compound remains a significant goal. One strategy is to protect the phosphine as a phosphine-borane complex or a phosphine sulfide, which can be deprotected at a later stage. rsc.org

In catalytic applications , while ligands derived from this compound have proven effective, there is always a drive for higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs) . This requires a deeper understanding of the structure-activity relationships of the derived ligands and the mechanism of the catalytic cycle. Future research should focus on the rational design of ligands based on this scaffold to achieve even greater catalytic efficiency, particularly for challenging substrates like aryl chlorides.

The recyclability of catalysts derived from this compound is another key challenge in homogeneous catalysis. Immobilizing these catalysts on solid supports, such as polymers or inorganic materials, is a promising strategy to facilitate catalyst separation and reuse. The iodo-functional group provides a convenient handle for covalent attachment to such supports, opening up opportunities for the development of robust and recyclable catalytic systems.

Q & A

Basic: What synthetic methodologies are most effective for preparing (4-Iodophenyl)diphenylphosphane, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or metal-catalyzed cross-coupling. A common approach is reacting diphenylphosphine with 4-iodophenyl halides (e.g., 1-iodo-4-bromobenzene) under inert atmospheres (argon/nitrogen) to prevent oxidation. Optimization includes:

- Temperature : 80–110°C in toluene or THF .

- Catalyst : Pd(0) or Ni(0) catalysts for coupling efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Characterization via P NMR (δ ≈ -5 to -15 ppm for P(III)) and elemental analysis is critical .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- H/C NMR : Confirm aryl group connectivity and iodine’s deshielding effects on adjacent protons .

- P NMR : Detects oxidation states (e.g., P(III) vs. P(V) oxides) .

- X-ray crystallography : Resolves bond angles (P–C–I ~ 120°) and steric effects. Refinement using SHELX software ensures accuracy in structural parameters .

Basic: How does this compound function as a ligand in transition-metal catalysis?

Answer:

The iodine substituent enhances σ-donor strength while the bulky diphenyl groups provide steric hindrance, stabilizing metal centers (e.g., Pd, Ni) in intermediates. Applications include:

- Suzuki-Miyaura coupling : Improved yields due to electron-withdrawing iodine accelerating oxidative addition .

- Asymmetric catalysis : Chiral derivatives induce enantioselectivity in C–C bond formation .

Advanced: How does the electronic nature of the 4-iodophenyl group influence ligand performance in catalytic cycles?

Answer:

The iodine atom’s strong electron-withdrawing effect reduces electron density at the phosphorus center, increasing metal-ligand bond strength. This:

- Accelerates oxidative addition in cross-coupling .

- Stabilizes high-oxidation-state metal intermediates (e.g., Pd(II)).

Comparative studies with non-halogenated analogs (e.g., (4-methylphenyl)diphenylphosphane) show slower kinetics, confirming iodine’s electronic role .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound derivatives?

Answer:

- Multi-technique validation : Combine P NMR, X-ray diffraction, and DFT calculations to reconcile discrepancies. For example, unexpected P shifts may arise from solvent effects or crystal packing .

- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factors < 0.05) and computational parameters (basis set selection) .

Advanced: What strategies mitigate air sensitivity during handling and storage of this compound?

Answer:

- Storage : Under argon in flame-sealed ampoules or Schlenk flasks at -20°C .

- Handling : Use gloveboxes for synthesis and aliquot preparation.

- Stabilization : Add antioxidants (e.g., BHT) in solution phases to delay oxidation .

Advanced: How does this compound compare to other halogenated phosphine ligands in C–X bond activation?

Answer:

- Iodine vs. bromine : Iodine’s larger atomic radius and lower electronegativity enhance oxidative addition rates (e.g., in aryl halide activation) .

- Steric effects : Bulkier than PPh, reducing undesired side reactions (e.g., β-hydride elimination) .

Advanced: What computational methods are used to predict the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Model metal-ligand bond dissociation energies and transition states (e.g., Gaussian, ORCA).

- NBO analysis : Quantify electron donation from phosphorus to metal centers .

- Solvent effects : Include PCM models to simulate reaction environments .

Advanced: How can researchers address solubility limitations of this compound in polar reaction media?

Answer:

- Co-solvent systems : Use THF/water mixtures or ionic liquids to enhance dispersion.

- Derivatization : Introduce sulfonate or ammonium groups to the aryl backbone for aqueous compatibility .

Advanced: What experimental controls are critical when studying the stability of this compound under high-temperature catalytic conditions?

Answer:

- Blank reactions : Run metal-free controls to isolate ligand decomposition pathways.

- Mass balance : Track iodine content (e.g., ICP-MS) to confirm ligand integrity .

- In situ monitoring : Use Raman spectroscopy or GC-MS to detect volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.